2-Methoxyethyl 7-(furan-2-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
2-Methoxyethyl 7-(furan-2-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
The synthesis of 2-Methoxyethyl 7-(furan-2-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Methoxyethyl 7-(furan-2-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the triazolopyrimidine core, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methoxyethyl 7-(furan-2-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 7-(furan-2-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For example, it acts as an inverse agonist for RORγt, which is involved in the regulation of immune responses . It also inhibits enzymes like PHD-1, JAK1, and JAK2, which play roles in various cellular pathways .
Comparison with Similar Compounds
2-Methoxyethyl 7-(furan-2-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyrimidine core and exhibit similar biological activities.
1,3,5-Triazine-2,4-diamines: These compounds also contain a triazine ring and are known for their diverse biological activities.
Properties
CAS No. |
775292-84-7 |
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Molecular Formula |
C14H16N4O4 |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
2-methoxyethyl 7-(furan-2-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C14H16N4O4/c1-9-11(13(19)22-7-6-20-2)12(10-4-3-5-21-10)18-14(17-9)15-8-16-18/h3-5,8,12H,6-7H2,1-2H3,(H,15,16,17) |
InChI Key |
XVDBRNNDDKMWPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CO3)C(=O)OCCOC |
solubility |
33.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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